
Efficacy of different 12-lipoxygenase inhibitors
(e.g., baicalein, ML355)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hepoxilin A3 methyl ester

Cat. No.: B15578115 Get Quote

A Comparative Guide to 12-Lipoxygenase
Inhibitors: Baicalein vs. ML355
For Researchers, Scientists, and Drug Development Professionals

Introduction
Lipoxygenases (LOXs) are enzymes that play a crucial role in the metabolism of

polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive

lipid mediators.[1][2][3] The 12-lipoxygenase (12-LOX) isoform, in particular, catalyzes the

formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced

to 12-hydroxyeicosatetraenoic acid (12-HETE).[4] This signaling molecule is implicated in a

variety of physiological and pathological processes, including platelet aggregation,

inflammation, oxidative stress, and cell proliferation.[5][6] Consequently, 12-LOX has emerged

as a promising therapeutic target for a range of inflammatory diseases, including diabetes,

atherosclerosis, cancer, and stroke.[5][7][8][9][10]

The development of potent and selective 12-LOX inhibitors is a key objective for therapeutic

intervention.[2] This guide provides a detailed comparison of two prominent 12-LOX inhibitors:

baicalein, a natural flavonoid, and ML355, a potent and selective synthetic small molecule. We

will examine their efficacy, selectivity, and mechanisms of action, supported by experimental

data, to assist researchers in selecting the appropriate tool for their studies.
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Inhibitor Profiles
Baicalein
Baicalein (5,6,7-trihydroxyflavone) is a flavonoid originally isolated from the roots of Scutellaria

baicalensis.[11] It is a well-known lipoxygenase inhibitor with recognized anti-inflammatory and

anti-thrombotic properties.[11] Baicalein is considered a redox inhibitor, and while it effectively

inhibits 12-LOX, it is known to be promiscuous, inhibiting other LOX isoforms such as 5-LOX

and 15-LOX as well.[11][12] This lack of selectivity can be a confounding factor in research

aiming to isolate the specific effects of 12-LOX inhibition.[11] Despite this, baicalein has been

shown to reduce myocardial ischemia/reperfusion injury by modulating multiple signaling

pathways and to induce apoptosis in cancer cells.[13][14]

ML355
ML355 is a novel small molecule inhibitor developed through high-throughput screening and

medicinal chemistry optimization.[6] It is characterized by its high potency and exceptional

selectivity for human 12-LOX over other related lipoxygenases and cyclooxygenases.[6][15]

ML355 exhibits nanomolar potency against 12-LOX and has favorable absorption, distribution,

metabolism, and excretion (ADME) properties, making it suitable for in vivo studies.[6][15] It

has been demonstrated to inhibit platelet aggregation, reduce 12-HETE production in human

and mouse beta cells, and impair thrombus formation in vivo with minimal impact on

hemostasis.[6][16][17] Its specificity makes it a superior tool for investigating the precise

biological roles of 12-LOX.[18][19]

Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of Baicalein and ML355 based

on published experimental data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)
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Inhibitor Target Enzyme IC₅₀ Value
Selectivity
Notes

Source

Baicalein
Human Platelet

12-LOX
~1.6 µM

Non-selective;

also inhibits 5-

LOX and 15-

LOX.[11][12]

[12]

Human

Reticulocyte 15-

LOX

Potent Inhibitor [11][18]

ML355
Human Platelet

12-LOX

290 nM (0.29

µM)

Highly selective

over other LOX

and COX

isoforms.[6][15]

[15]

Human 5-LOX > 50 µM

>170-fold

selectivity vs. 5-

LOX.

[12]

Human 15-LOX-

1
> 50 µM

>170-fold

selectivity vs. 15-

LOX-1.

[12]

Human 15-LOX-

2
> 50 µM

>170-fold

selectivity vs. 15-

LOX-2.

[12]

Human COX-1 /

COX-2
> 30 µM

Excellent

selectivity

against

cyclooxygenases

.

[6]

Table 2: Cellular and In Vivo Efficacy
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Inhibitor Model System
Dose/Concentr
ation

Observed
Effect

Source

Baicalein
Mouse model of

myocardial I/R
-

Attenuated

myocardial

infarct size,

inhibited

apoptosis and

inflammation.

[13]

Human lung

carcinoma H460

cells

50 µM

Inhibited cell

growth, induced

S-phase arrest

and apoptosis.

[14]

ML355
Human Platelets

(in vitro)
25-100 µM

Dose-

dependently

inhibited

thrombin-induced

platelet

aggregation.

[16][18]

Mouse β-cells

(BTC3)
20 µM

Achieved 80%

inhibition of 12-

HETE synthesis.

[18]

Human Islets

from T2D donors
-

Improved insulin

secretion and

oxygen

consumption

rate.

[17]

Mice (in vivo

thrombosis

model)

15-30 mg/kg

(oral)

Impaired

thrombus growth

and vessel

occlusion with

minimal effect on

hemostasis.

[16][20]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24248985/
https://pubmed.ncbi.nlm.nih.gov/17050058/
https://escholarship.org/content/qt5ds7r7z5/qt5ds7r7z5_noSplash_f6ff996032ca3f1f83f27e3fff3eade2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9073945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9073945/
https://pubmed.ncbi.nlm.nih.gov/28609824/
https://escholarship.org/content/qt5ds7r7z5/qt5ds7r7z5_noSplash_f6ff996032ca3f1f83f27e3fff3eade2.pdf
https://pubmed.ncbi.nlm.nih.gov/33463501/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for

understanding the role of 12-LOX and its inhibitors.
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Caption: The 12-Lipoxygenase (12-LOX) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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